molecular formula C3H5N3S B13341904 5-Amino-1,2-dihydro-3H-pyrazole-3-thione

5-Amino-1,2-dihydro-3H-pyrazole-3-thione

Cat. No.: B13341904
M. Wt: 115.16 g/mol
InChI Key: SONANLOEVWRBAO-UHFFFAOYSA-N
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Description

5-Amino-1,2-dihydro-3H-pyrazole-3-thione is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes an amino group and a thione group attached to a pyrazole ring. It has garnered significant interest in the fields of organic and medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,2-dihydro-3H-pyrazole-3-thione typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of thiosemicarbazide with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The reaction conditions often involve refluxing the reactants in ethanol or other suitable solvents to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,2-dihydro-3H-pyrazole-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, iodine, sodium borohydride, and various alkylating agents. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include disulfides, sulfoxides, thiols, and various substituted pyrazole derivatives. These products can have different biological and chemical properties, making them useful in various applications .

Mechanism of Action

The mechanism of action of 5-Amino-1,2-dihydro-3H-pyrazole-3-thione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of cyclin-dependent kinases (CDKs) by binding to their active sites, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell proliferation is a hallmark of the disease.

Comparison with Similar Compounds

Properties

Molecular Formula

C3H5N3S

Molecular Weight

115.16 g/mol

IUPAC Name

5-amino-1,2-dihydropyrazole-3-thione

InChI

InChI=1S/C3H5N3S/c4-2-1-3(7)6-5-2/h1H,(H4,4,5,6,7)

InChI Key

SONANLOEVWRBAO-UHFFFAOYSA-N

Canonical SMILES

C1=C(NNC1=S)N

Origin of Product

United States

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